REACTION_CXSMILES
|
COC(N[C@@H](C(C)C)C(O)=O)=O.[CH3:13][C@@H:14]1[CH2:19][CH:18]([C@H:20]([NH:24]C(OC)=O)[C:21]([OH:23])=[O:22])C[C@@H](C)O1>>[CH3:13][CH:14]1[NH:24][CH:20]([C:21]([OH:23])=[O:22])[CH2:18][CH2:19]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)N[C@H](C(=O)O)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@H]1O[C@@H](CC(C1)[C@@H](C(=O)O)NC(=O)OC)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
5-methylpyrrolidine-2-carboxylic acid
|
Type
|
product
|
Smiles
|
CC1CCC(N1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |